(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with multiple methoxy groups and a 2-methoxyethyl side chain.
Properties
IUPAC Name |
3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-24-8-7-22-17-6-5-14(25-2)12-18(17)28-20(22)21-19(23)13-9-15(26-3)11-16(10-13)27-4/h5-6,9-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMKCLYYCGQTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Molecular docking studies have shown that the compound binds to the active site of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural motifs, synthetic routes, and physicochemical properties.
Thiadiazole-Based Benzamide Derivatives
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
- Structure : Benzamide linked to a thiadiazole ring substituted with isoxazole and phenyl groups.
- Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride and K₂CO₃ in ethanol (70% yield) .
Key Data :
Property Value Melting Point 160°C IR (C=O) 1606 cm⁻¹ ^1^H-NMR (Ar-H) 7.36–7.72 ppm (m, 10H) MS (m/z) 348 (M⁺)
Comparison : Unlike the target compound, 6 lacks methoxy substituents but shares a benzamide-thiadiazole core. The phenyl and isoxazole groups enhance π-π stacking but reduce solubility compared to methoxy-rich analogs .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g)
- Structure: Features a dimethylamino-acryloyl substituent and 3-methylphenyl group on the thiadiazole ring.
- Synthesis: Derived from enaminone reactions with active methylene compounds (82% yield) .
Key Data :
Property Value Melting Point 200°C IR (C=O) 1690, 1638 cm⁻¹ MS (m/z) 392 (M⁺)
Methoxy groups in the target may improve metabolic stability over methyl substituents .
Thiazolo-Pyrimidine Derivatives
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Structure : Fused thiazolo-pyrimidine system with trimethylbenzylidene and methylfuran substituents.
- Synthesis : Condensation of thiouracil derivatives with aromatic aldehydes (68% yield) .
Key Data :
Property Value Melting Point 243–246°C IR (CN) 2219 cm⁻¹ ^1^H-NMR (CH₃) 2.24–2.37 ppm (s, 12H)
Comparison : The fused pyrimidine-thiazole system in 11a offers rigidity, contrasting with the flexible 2-methoxyethyl chain in the target compound. Methoxy groups in the target may confer better solubility than the trimethylbenzylidene group in 11a .
Structural and Functional Trends
Substituent Effects on Physicochemical Properties
- Methoxy Groups : Enhance solubility and metabolic stability compared to methyl or chloro substituents (e.g., 4h vs. target compound) .
- Heterocyclic Cores : Thiadiazole derivatives (e.g., 6 , 4g ) exhibit planar structures conducive to stacking interactions, while fused systems (e.g., 11a ) provide thermal stability .
Biological Activity
(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a benzamide core and a thiazole moiety. The synthesis typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base. This process allows for the formation of the desired product through purification techniques such as column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Salmonella spp.
- Mycobacterial strains : Mycobacterium tuberculosis
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for bacterial survival, such as DprE1 in Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it inhibits the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 1.2 |
| A549 (lung carcinoma) | 5.3 |
| H1299 (non-small cell lung cancer) | Not specified |
These results suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it binds to the active site of critical enzymes, leading to cell death. For anticancer effects, it promotes apoptosis through pathways involving the inhibition of IL-6 and TNF-α signaling, which are crucial for tumor growth and metastasis .
Case Studies
- Antitubercular Activity : A study focused on the compound's efficacy against Mycobacterium tuberculosis found that it significantly inhibited bacterial growth at low concentrations. The compound's interaction with DprE1 was highlighted as a promising target for developing new antitubercular agents.
- Anticancer Research : In another study involving various cancer cell lines, this compound demonstrated marked cytotoxicity against leukemia and solid tumor-derived cells. The findings indicated that the compound could serve as a lead for further development in cancer therapeutics .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloroacetic acid + aromatic aldehyde | Acetic anhydride/AcOH (1:2) | NaOAc | 2 | 68 |
| Thiouracil + anthranilic acid | Ethanol | NaOEt | 12 | 57 |
Basic: How is the Z-configuration confirmed spectroscopically?
Methodological Answer:
The Z-isomer is identified via:
- ¹H-NMR : The =CH proton in the benzylidene moiety resonates at δ 7.94–8.01 ppm (singlet, no coupling due to restricted rotation) .
- NOE experiments : Irradiation of the =CH proton enhances signals from spatially proximate aromatic protons, confirming the synperiplanar arrangement.
- IR : Absence of N-H stretches (e.g., 3,436 cm⁻¹ in related compounds) confirms imine formation .
Q. Table 2: Key Spectral Peaks
| Technique | Key Signal | Assignment |
|---|---|---|
| ¹H-NMR | δ 7.94 (s) | =CH (Z-isomer) |
| ¹³C-NMR | 165–171 ppm | C=O (amide, thiazolidinone) |
| IR | 2,219 cm⁻¹ | C≡N stretch |
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer:
Contradictions (e.g., unexpected splitting in ¹H-NMR or missing MS fragments) require:
- Cross-validation : Compare experimental data with computed spectra (DFT calculations). For example, centrosymmetric hydrogen-bonded dimers (N–H⋯N) in crystallography explain split NMR signals .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in D₂O exchangeable tests) .
- High-resolution MS : Confirm molecular formula (e.g., C₂₂H₂₁N₃O₆S requires exact mass 455.1154) .
Advanced: What in vitro models are suitable for evaluating biological activity?
Methodological Answer:
Benzothiazole derivatives are tested in:
- Anti-inflammatory assays : COX-2 inhibition in RAW 264.7 macrophages, with IC₅₀ values compared to indomethacin .
- Anticancer screens : NCI-60 cell line panel, focusing on apoptosis markers (e.g., caspase-3 activation).
- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assays, where amide anions disrupt anaerobic metabolism .
Q. Experimental Design Tips :
- Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity.
- Include positive controls (e.g., nitazoxanide for PFOR inhibition) .
Advanced: How can solubility/stability be optimized for pharmacological assays?
Methodological Answer:
Q. Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (24 h, 25°C) |
|---|---|---|
| DMSO | >50 | >95% |
| PBS (pH 7.4) | <0.1 | 80% |
| Ethanol | 15 | 90% |
Advanced: What strategies improve regioselectivity in benzothiazole functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
